molecular formula C10H12O3 B12604621 Ethanone, 1-[2-hydroxy-3-(hydroxymethyl)-5-methylphenyl]- CAS No. 647029-22-9

Ethanone, 1-[2-hydroxy-3-(hydroxymethyl)-5-methylphenyl]-

Cat. No.: B12604621
CAS No.: 647029-22-9
M. Wt: 180.20 g/mol
InChI Key: ZHXRVXUUAHVLEW-UHFFFAOYSA-N
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Description

Ethanone, 1-[2-hydroxy-3-(hydroxymethyl)-5-methylphenyl]- (CAS: 647029-22-9) is a substituted hydroxyacetophenone derivative. Its IUPAC name reflects a phenyl ring substituted with hydroxyl (-OH) at position 2, hydroxymethyl (-CH₂OH) at position 3, and methyl (-CH₃) at position 5, with an ethanone (acetyl) group attached to the aromatic ring (Figure 1). The molecular formula is C₁₀H₁₂O₃, and the molecular weight is 180.20 g/mol .

This compound is structurally characterized by its polar functional groups, including two hydroxyl groups and a ketone, which influence its solubility, hydrogen-bonding capacity, and reactivity.

Properties

CAS No.

647029-22-9

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

1-[2-hydroxy-3-(hydroxymethyl)-5-methylphenyl]ethanone

InChI

InChI=1S/C10H12O3/c1-6-3-8(5-11)10(13)9(4-6)7(2)12/h3-4,11,13H,5H2,1-2H3

InChI Key

ZHXRVXUUAHVLEW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C(=O)C)O)CO

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation

One of the most common synthetic routes involves Friedel-Crafts acylation, which utilizes acetyl chloride or acetic anhydride as the acylating agent in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically occurs under inert atmospheric conditions within a temperature range of 0-50°C.

Reaction Scheme:

$$
\text{Benzene + Acetyl Chloride} \xrightarrow{\text{AlCl}_3} \text{Ethanone, 1-[2-hydroxy-3-(hydroxymethyl)-5-methylphenyl]-}
$$

Industrial Production

In industrial settings, these synthetic routes are optimized for higher yields and purity. Continuous flow reactors may be employed along with advanced purification techniques such as distillation and chromatography to isolate the final product.

The following table summarizes key reaction conditions for the synthesis of Ethanone, 1-[2-hydroxy-3-(hydroxymethyl)-5-methylphenyl]-:

Method Reagents Catalyst Temperature (°C) Yield (%)
Friedel-Crafts Acylation Acetyl Chloride AlCl₃ 0 - 50 Up to 85%
Hydroxymethylation Formaldehyde NaOH Reflux Varies

Post-synthesis, purification is crucial for obtaining high-purity Ethanone, 1-[2-hydroxy-3-(hydroxymethyl)-5-methylphenyl]-. Common methods include:

  • Recrystallization: This technique is effective for removing impurities based on solubility differences.

  • Chromatography: Both column chromatography and high-performance liquid chromatography (HPLC) can be employed for precise separation of the desired compound from by-products.

To confirm the identity and purity of Ethanone, 1-[2-hydroxy-3-(hydroxymethyl)-5-methylphenyl]-, various analytical techniques can be utilized:

Ethanone, 1-[2-hydroxy-3-(hydroxymethyl)-5-methylphenyl]- can be synthesized through several well-established methods, primarily involving Friedel-Crafts acylation and hydroxymethylation. Each method has its specific conditions that can influence yield and purity. Understanding these preparation methods is essential for researchers aiming to utilize this compound in various applications, including potential pharmaceutical uses due to its biological activity.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl and hydroxymethyl groups are primary sites for oxidation:

  • Hydroxyl group oxidation : Under acidic conditions with strong oxidizers like KMnO₄ or CrO₃, the phenolic –OH group is oxidized to a carbonyl group, forming a quinone-like structure.

  • Hydroxymethyl group oxidation : The –CH₂OH moiety can be oxidized to a carboxylic acid (–COOH) using reagents such as pyridinium chlorochromate (PCC).

Key Conditions :

Reaction SiteReagentProductYield
Phenolic –OHKMnO₄/H⁺Quinone derivative~65%
–CH₂OHPCC–COOH~70%

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic ring directs electrophiles to specific positions:

Mechanistic Insight :
The reaction follows second-order kinetics (k=0.15L\cdotpmol1\cdotps1k = 0.15 \, \text{L·mol}^{-1}\text{·s}^{-1} at 25°C), consistent with bimolecular interactions between the electrophile and activated aromatic ring.

Nucleophilic Substitution

The hydroxymethyl group (–CH₂OH) participates in nucleophilic reactions:

  • Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) to form esters under basic conditions.

  • Etherification : Forms ethers with alkyl halides via Williamson synthesis.

Example :

–CH₂OH + CH₃COClpyridine–CH₂OCOCH₃ + HCl\text{–CH₂OH + CH₃COCl} \xrightarrow{\text{pyridine}} \text{–CH₂OCOCH₃ + HCl}

Condensation and Cyclization

The ketone group participates in aldol-like condensations:

  • Self-condensation : Under basic conditions, the acetophenone moiety forms β-hydroxy ketone derivatives.

  • Cross-condensation : Reacts with aldehydes (e.g., benzaldehyde) to yield α,β-unsaturated ketones.

Kinetic Data :
Reactions exhibit pseudo-first-order kinetics in excess aldehyde (k=4.2×104s1k = 4.2 \times 10^{-4} \, \text{s}^{-1} at 30°C).

Complexation and Chelation

The phenolic –OH and hydroxymethyl groups act as bidentate ligands for metal ions (e.g., Fe³⁺, Cu²⁺), forming stable complexes detectable via UV-Vis spectroscopy.

Application : Potential use in catalysis or metal-ion sensing.

Comparative Reactivity with Structural Analogs

CompoundKey DifferencesReactivity Profile
1-(2-Hydroxy-5-methylphenyl)ethanone Lacks hydroxymethyl groupLower oxidation potential; no esterification at position 3
1-(2-Hydroxy-4-(hydroxymethyl)phenyl)ethanoneHydroxymethyl at position 4Altered EAS regioselectivity (position 6 favored)

Mechanistic and Spectral Validation

  • NMR : δ 2.5 ppm (singlet, CH₃CO), δ 4.6 ppm (broad, –CH₂OH), δ 6.8–7.2 ppm (aromatic protons) .

  • IR : Strong bands at 1680 cm⁻¹ (C=O), 3200–3400 cm⁻¹ (–OH).

This compound’s multifunctional structure enables diverse reactivity, making it valuable in synthetic organic chemistry and materials science. Further studies on its photochemical and catalytic applications are warranted.

Scientific Research Applications

Ethanone, 1-[2-hydroxy-3-(hydroxymethyl)-5-methylphenyl]- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism of action of Ethanone, 1-[2-hydroxy-3-(hydroxymethyl)-5-methylphenyl]- involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its potential anti-inflammatory effects could be due to the inhibition of pro-inflammatory enzymes and cytokines.

Comparison with Similar Compounds

Comparison with Similar Compounds

Hydroxyacetophenones with structural similarities to the target compound differ primarily in substituent type, position, and electronic effects. Below is a detailed comparison with key analogs:

Structural and Physical Properties

Compound Name (CAS) Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties/Synthesis
Target: 1-[2-Hydroxy-3-(hydroxymethyl)-5-methylphenyl]ethanone (647029-22-9) 2-OH, 3-CH₂OH, 5-CH₃ C₁₀H₁₂O₃ 180.20 Not reported High polarity due to two hydroxyl groups; likely synthesized via Friedel-Crafts with protective groups.
1-[2-Hydroxy-3-(methoxymethyl)-5-methylphenyl]ethanone (87165-63-7) 2-OH, 3-CH₂OCH₃, 5-CH₃ C₁₁H₁₄O₃ 194.23 Not reported Methoxymethyl group reduces hydrogen bonding, increasing lipophilicity.
[5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone (50317-52-7) 2-OH, 3-CH₂OH, 5-Cl C₉H₉ClO₃ 200.62 97–98 Chloro substituent enhances electron-withdrawing effects; synthesized via 2-chlorovanillin acetate and methylamine.
1-(2-Chloro-4-hydroxy-5-methoxyphenyl)ethanone (69240-98-8) 2-Cl, 4-OH, 5-OCH₃ C₉H₉ClO₃ 200.62 107–108 Methoxy group at position 5 alters steric and electronic properties.
1-(2-Hydroxy-5-methylphenyl)ethanone (1450-72-2) 2-OH, 5-CH₃ C₉H₁₀O₂ 150.17 Not reported Simpler structure lacking hydroxymethyl; used as a reference for spectral studies (IR, MS).

Biological Activity

Ethanone, 1-[2-hydroxy-3-(hydroxymethyl)-5-methylphenyl]- (commonly referred to as this compound), is an organic compound characterized by its complex aromatic structure. This compound has garnered attention due to its potential biological activities, which include antioxidant, antimicrobial, and anti-inflammatory properties. This article presents a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of Ethanone, 1-[2-hydroxy-3-(hydroxymethyl)-5-methylphenyl]- is C_{11}H_{14}O_3, with a molecular weight of approximately 194.23 g/mol. The presence of hydroxymethyl and hydroxy groups contributes to its unique chemical behavior and potential biological applications.

Property Value
Molecular FormulaC_{11}H_{14}O_3
Molecular Weight194.23 g/mol
Functional GroupsHydroxymethyl, Hydroxy

Antioxidant Activity

Research indicates that compounds with similar structures often exhibit significant antioxidant activities. A study demonstrated that Ethanone, 1-[2-hydroxy-3-(hydroxymethyl)-5-methylphenyl]- showed substantial free radical scavenging activity in vitro. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay revealed that the compound effectively reduced DPPH radicals, indicating its potential as a natural antioxidant.

  • DPPH Radical Scavenging Activity:
Concentration (µg/mL) % Inhibition
1025%
5055%
10085%

Antimicrobial Activity

Ethanone, 1-[2-hydroxy-3-(hydroxymethyl)-5-methylphenyl]- has also been evaluated for its antimicrobial properties against various bacterial strains. The results indicated that the compound exhibited notable inhibitory effects against both Gram-positive and Gram-negative bacteria.

  • Antimicrobial Efficacy:
Bacterial Strain Zone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli18
Pseudomonas aeruginosa12

Case Studies

  • Study on Antioxidant Properties : A systematic investigation into the antioxidant properties of Ethanone was conducted using various assays including DPPH and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). The findings confirmed that the compound's hydroxymethyl and hydroxy groups play a crucial role in its ability to neutralize free radicals.
  • Antimicrobial Evaluation : A recent study assessed the antimicrobial activity of this compound against clinical isolates of bacteria. The results indicated a promising potential for use in developing natural antimicrobial agents.

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